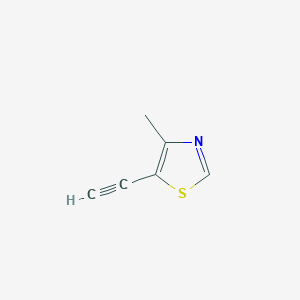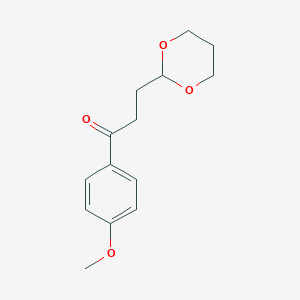
3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that provide insights into the methodologies applicable to 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone. For instance, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides in the presence of a palladium catalyst leads to 1,1,2,2-tetraarylethanes and derivatives, showcasing a method that could be relevant to its synthesis (Wakui et al., 2004).
Molecular Structure Analysis
Molecular structure analysis involves quantum chemical calculations and molecular docking to understand the molecule's configuration and interactions. A study provides detailed insights into the molecular structure and spectroscopic data of a related compound using DFT and LanL2DZ basis set calculations, which could be analogous to understanding the structure of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone (Viji et al., 2020).
Chemical Reactions and Properties
The reactivity of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone can be inferred from studies on similar compounds. For example, the reaction of Lawesson's Reagent with aromatic dihydroxy compounds to produce 1,3,2-dioxaphospholane-2-sulfide derivatives highlights the potential chemical reactions and properties of related molecules (Shabana et al., 1994).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding a compound's behavior in various conditions. The conformational analysis and crystal structure determination of related compounds, like 2-arylseleno-1,3-dithianes, provide valuable information on the physical characteristics that could be applied to 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone (Pinto et al., 1986).
Chemical Properties Analysis
The chemical properties of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, such as reactivity, stability, and interaction with other chemicals, can be deduced from studies on similar molecules. Research on the synthesis, characterization, and self-assembled film of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) demonstrates the intricate chemical properties and potential applications of these types of compounds (Su et al., 2010).
科学的研究の応用
Phytochemistry Applications
Phytochemical investigation of the stem wood of Sorbus lanata led to the isolation of new phenolic compounds, with studies highlighting their antioxidant activities through DPPH radical scavenging reactions. These findings demonstrate the potential of such compounds in natural product chemistry and their antioxidant properties (Uddin et al., 2013).
Thermodynamic Studies
Research on methoxyphenols, structural fragments of different antioxidants, explored their ability to form strong intermolecular and intramolecular hydrogen bonds, impacting their physical properties and interactions in condensed matter. Such studies are crucial for understanding the thermodynamics and molecular interactions of these compounds (Varfolomeev et al., 2010).
Synthetic Methodologies
A novel method for synthesizing functionalized 4H-1,2-benzoxazine derivatives was developed, showcasing the versatility of these compounds as intermediates for oxygen-functionalized aromatic compounds. This research highlights innovative synthetic pathways for constructing complex molecular structures (Nakamura et al., 2003).
Electrochemistry and Materials Science
Studies on the electrochromic enhancement of poly(3,4-ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups revealed significant improvements in electrochromic properties. This research is indicative of the potential applications of these compounds in smart materials and devices (Zhang et al., 2014).
将来の方向性
特性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMILWOCUWVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560179 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
121789-38-6 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

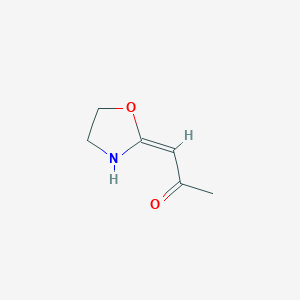

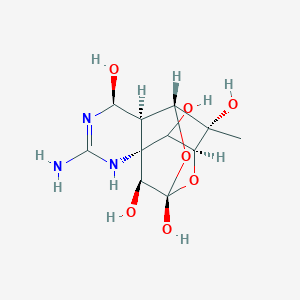
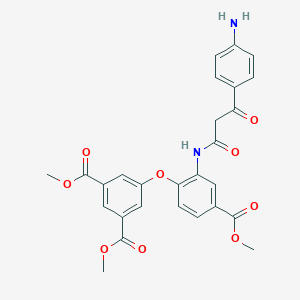







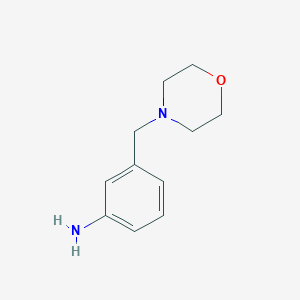
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
